molecular formula C15H25NO3 B3110518 tert-Butyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1801766-37-9

tert-Butyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate

Cat. No. B3110518
CAS RN: 1801766-37-9
M. Wt: 267.36 g/mol
InChI Key: AKSSZTUWCGEVIN-UHFFFAOYSA-N
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Description

“tert-Butyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate” is a chemical compound with the molecular formula C13H21NO4 . It is a solid substance at room temperature . The compound is stored in a dry environment at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(15)9-17-13/h4-9H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.31 . It is a solid at room temperature . The compound is stored in a dry environment at temperatures between 2-8°C . The density of the compound is 1.16g/cm3 . The boiling point is 375.5°C at 760 mmHg . The flash point is 180.9°C . The vapour pressure is 7.77E-06mmHg at 25°C .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound tert-Butyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate is involved in various chemical reactions and synthesis processes. For instance, Moskalenko and Boev (2012) explored its reaction with N,N-dimethylformamide dimethyl acetal, yielding isomeric condensation products due to its active methylene group, showcasing its utility in synthesizing biologically active heterocyclic compounds (Moskalenko & Boev, 2012). Additionally, Meyers et al. (2009) described scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its potential in deriving novel compounds for chemical space exploration (Meyers et al., 2009).

Conformational and Structural Studies

Conformational and structural analyses of related spirocyclic compounds provide insights into their chemical behavior and potential applications. Żesławska et al. (2017) conducted a conformational study of 3,6-dihydro-2H-1,4-oxazin-2-one fragments in 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione stereoisomers, contributing to the understanding of unnatural cyclic α-amino acids (Żesławska et al., 2017).

Antiviral Evaluation

The spirocyclic scaffold of tert-Butyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate and its derivatives have been evaluated for antiviral activity. Apaydın et al. (2020) synthesized and assessed N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives for their antiviral properties, with some compounds showing significant activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).

Biologically Active Compound Synthesis

Amirani Poor et al. (2018) reported the synthesis of N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-3-arylpropanamides and related derivatives through an intermolecular Ugi reaction, revealing the potential of this spirocyclic compound in the development of biologically active molecules (Amirani Poor et al., 2018).

Crystallographic and Molecular Structure Analysis

The molecular and crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, was elucidated by Moriguchi et al. (2014) through single crystal X-ray diffraction, shedding light on the structural characteristics of such spirocyclic compounds (Moriguchi et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319 . The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

tert-butyl 2-methyl-4-oxo-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-11-9-12(17)15(10-11)5-7-16(8-6-15)13(18)19-14(2,3)4/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSSZTUWCGEVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2(C1)CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201133292
Record name 8-Azaspiro[4.5]decane-8-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate

CAS RN

1801766-37-9
Record name 8-Azaspiro[4.5]decane-8-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1801766-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Azaspiro[4.5]decane-8-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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